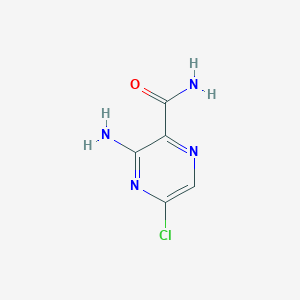
3-Amino-5-chloropyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5ClN4O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloropyrazine-2-carboxamide typically involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines. This reaction yields a series of 3-benzylaminopyrazine-2-carboxamides . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include benzylamines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various 3-benzylaminopyrazine-2-carboxamides and other substituted derivatives.
Oxidation and Reduction: Products include corresponding oxides and amines.
Scientific Research Applications
3-Amino-5-chloropyrazine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is hypothesized to disrupt the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene, which play crucial roles in cellular metabolism and plant growth, respectively. Molecular docking studies suggest that the compound binds to mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carboxamide: A precursor in the synthesis of 3-Amino-5-chloropyrazine-2-carboxamide.
3-Benzylaminopyrazine-2-carboxamide: A derivative with similar antimicrobial properties.
N-Benzyl-3-chloropyrazine-2-carboxamide: Another derivative with antibacterial activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H5ClN4O |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
3-amino-5-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5ClN4O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,7,10)(H2,8,11) |
InChI Key |
PSHKSXWLHTUQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


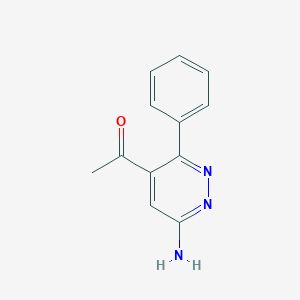
![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)


![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
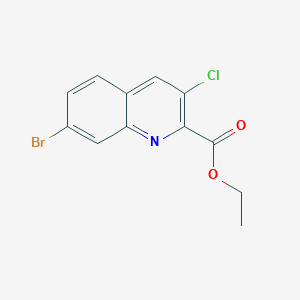

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
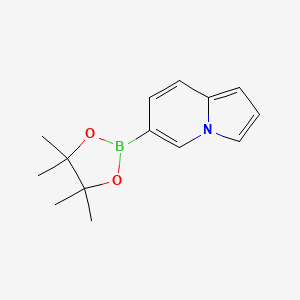
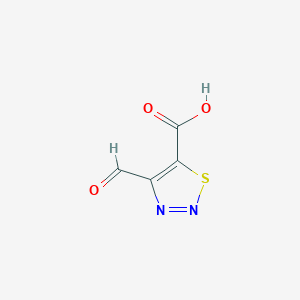
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
